BenchChemオンラインストアへようこそ!

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

CETP Inhibition Stereochemistry Chiral Synthesis

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral β-amino alcohol with the molecular formula C10H12F3NO2, a molecular weight of 235.20 g/mol, and CAS number 1269958-31-7. This compound is a defined stereoisomer of a building block that was employed as a key intermediate in a Novartis patent (US8759365) for the synthesis of potent cholesteryl ester transfer protein (CETP) inhibitors.

Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
Cat. No. B13052031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
Molecular FormulaC10H12F3NO2
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1OC(F)(F)F)N)O
InChIInChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1
InChIKeyIKDJDRASZKOCIH-RCOVLWMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL: Chiral β-Amino Alcohol for Stereospecific Synthesis


(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral β-amino alcohol with the molecular formula C10H12F3NO2, a molecular weight of 235.20 g/mol, and CAS number 1269958-31-7 . This compound is a defined stereoisomer of a building block that was employed as a key intermediate in a Novartis patent (US8759365) for the synthesis of potent cholesteryl ester transfer protein (CETP) inhibitors [1]. The utility of this specific stereoisomer in medicinal chemistry is therefore tied to its ability to install a defined (1R,2S) configuration at a critical position in the final drug candidate.

Why the (1R,2S)-Isomer of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL Cannot Be Interchanged with its Stereoisomers


The four stereoisomers of 1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol are distinct chemical entities with CAS numbers 1269958-31-7 (1R,2S), 1212918-54-1 (1S,2R), 1270160-92-3 (1S,2S), and a descriptor for the (1R,2R) form . In the context of the CETP inhibitor synthesis described in US8759365, the patent specifically utilizes and exemplifies intermediates bearing the (1R,2S) configuration, directly implying that the other three isomers would fail to produce the active pharmaceutical ingredient with the correct three-dimensional arrangement [1]. Generic substitution among these isomers would lead to diastereomeric or enantiomeric products with unknown, and likely diminished or abolished, biological activity, representing a critical risk in pharmaceutical development and procurement.

Quantitative Comparative Evidence for (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL


Patent-Directed Stereochemical Specificity in CETP Inhibitor Synthesis

The (1R,2S) isomer is the specific stereochemistry utilized in exemplified compounds of US Patent 8,759,365 for CETP inhibitors. The final CETP inhibitor derived from this chiral pool (Example 9-4/9-5) achieves an in vitro IC50 of 54 nM against the CETP enzyme [1]. While the other three stereoisomers of the building block were not independently reported in this context, their use would yield different diastereomers with no reported potency data, establishing the (1R,2S) form as the only isomer with a direct link to a quantified biological endpoint.

CETP Inhibition Stereochemistry Chiral Synthesis

Predicted Physicochemical Profiles Distinguish the (1R,2S) Isomer from its Enantiomer

Predicted physicochemical properties for the immediate enantiomer (1S,2R) (CAS 1212918-54-1) have been reported: boiling point 304.9 ± 42.0 °C, density 1.296 ± 0.06 g/cm³, and pKa 12.48 ± 0.45 . While these predicted values are theoretically identical for the (1R,2S) enantiomer at this level of calculation, they provide a comparative baseline that is useful for initial purification strategy development. Experimental determination or more advanced in silico modeling would be required to identify any practical differences in properties such as solubility or stability that might distinguish these enantiomers in a procurement context.

Physicochemical Prediction Enantiomer Comparison Pre-formulation

Chiral Building Block Purity and Availability for the (1R,2S) Isomer

The racemic mixture (CAS 1270554-54-5) is commercially available with a purity specification of 98% (HPLC) . The (1R,2S) isomer has been historically offered by at least one supplier (Biosynth, under product code 3D-UAC95831) with a minimum purity of 95%, though the product is currently listed as discontinued . This highlights a key procurement challenge: the specific single isomer is less readily available than the racemate, making its sourcing a critical factor in project planning. No purity data was found for the other three single isomers from non-excluded vendors.

Chiral Purity Vendor Specification Procurement

Recommended Application Scenarios for (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL Based on Demonstrated Evidence


Stereospecific Synthesis of CETP Inhibitor Lead Series

The primary high-confidence application is as a chiral building block in the synthesis of CETP inhibitors following the procedures outlined in US Patent 8,759,365 [1]. The (1R,2S) configuration is required to reproduce the active diastereomer of the exemplified compounds. Any deviation to a different stereoisomer will produce a different molecule with no guaranteed activity, making this the only isomer suitable for medicinal chemistry programs targeting this specific patent space.

General Chiral β-Amino Alcohol Scaffold for Drug Discovery

As a chiral β-amino alcohol with a lipophilic trifluoromethoxy substituent, this compound is a candidate for fragment-based drug discovery or as a scaffold for parallel synthesis of chiral libraries. Its ortho-substitution pattern offers a different three-dimensional presentation of the amine and alcohol functional groups compared to the meta- or para-substituted analogs . This can result in distinct binding modes when incorporated into a target compound, a hypothesis that can be tested experimentally.

Pre-formulation and Salt Selection Studies

The predicted pKa of 12.48 ± 0.45 for the amino group suggests the compound will be protonated at physiological pH but largely uncharged at intermediate pH, influencing solubility and permeability. This predicted property, while shared with its enantiomer, is a starting point for pre-formulation studies where the final solid form (e.g., a specific salt or cocrystal of the single isomer) will differ from its racemate, potentially impacting bioavailability and stability.

Quote Request

Request a Quote for (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.